Technical Guide: 3-Chloro-5-hydroxybenzoic Acid
Technical Guide: 3-Chloro-5-hydroxybenzoic Acid
CAS Number: 53984-36-4
In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3-Chloro-5-hydroxybenzoic acid, a versatile organic compound with significant applications in pharmaceutical and agricultural research. It serves as a selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor, making it a valuable tool for studying metabolic pathways and developing novel therapeutics.
Core Compound Properties
3-Chloro-5-hydroxybenzoic acid is a halogenated derivative of hydroxybenzoic acid. Its chemical structure and properties are summarized below.
| Property | Value |
| CAS Number | 53984-36-4[1][2][3][4][5] |
| Molecular Formula | C₇H₅ClO₃[1][3] |
| Molecular Weight | 172.57 g/mol [1][2][3] |
| Appearance | Off-white to white or beige solid, powder, or crystal[1][2] |
| Purity | ≥95% (HPLC), ≥97% (HPLC), >98.0% (GC)[1][2] |
| Melting Point | 244.0 to 248.0 °C |
| Solubility | Soluble in DMSO (e.g., 15 mg/mL)[2] |
| Storage Conditions | Store at 0-8 °C or room temperature[1][2] |
| SMILES String | Oc1cc(Cl)cc(c1)C(O)=O[2] |
| InChI Key | RJOLIYHZZKAIET-UHFFFAOYSA-N[2] |
Biological Activity and Applications
3-Chloro-5-hydroxybenzoic acid is a potent and selective agonist of the lactate receptor GPR81.[2][6][7] This activity makes it a significant molecule for research in metabolic diseases.
Key Biological Activities:
-
Selective GPR81 Agonist: It selectively activates GPR81, a receptor involved in the regulation of lipolysis.[2][7] The activation of GPR81 in adipose tissue leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits lipolysis.[8]
-
Antilipolytic Effects: By activating GPR81, the compound has been shown to reduce the release of free fatty acids from adipocytes.[6] In vivo studies in mouse models of obesity have demonstrated significant reductions in free fatty acids, with a minimum efficacious dose of 30 mg/kg.[6]
-
Potential Therapeutic Agent: Its ability to modulate lipid metabolism without the flushing side effects associated with other lipid-lowering agents like niacin (which acts on the related GPR109a receptor) makes it an attractive candidate for the treatment of dyslipidemia.[2]
Table of GPR81 Agonist Potency (EC₅₀):
| Species | EC₅₀ (μM) |
| Human | 16 |
| Monkey | 17 |
| Dog | 67 |
| Rat | 7 |
| Mouse | 22 |
| Hamster | 27 |
Source: MedchemExpress, Selleck Chemicals[6]
Primary Applications:
-
Pharmaceutical Research: Serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications.[4]
-
Agrochemical Development: Utilized in the formulation of herbicides and fungicides.[4]
-
Biochemical Research: Employed to study enzyme activity and metabolic pathways, particularly those related to GPR81 signaling.[4]
-
Analytical Chemistry: Used as a reagent in various analytical methods.[4]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the GPR81 signaling pathway and a proposed experimental workflow for assessing the compound's activity.
Caption: GPR81 activation by 3-Chloro-5-hydroxybenzoic Acid inhibits adenylyl cyclase, reducing cAMP and lipolysis.
Caption: A plausible synthetic route to 3-Chloro-5-hydroxybenzoic Acid from 3-hydroxybenzoic acid.
Experimental Protocols
Proposed Synthesis of 3-Chloro-5-hydroxybenzoic Acid
Materials:
-
3-Hydroxybenzoic acid
-
N-Chlorosuccinimide (NCS) or other suitable chlorinating agent
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3-hydroxybenzoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the chlorinating agent (e.g., NCS) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).
-
Perform an aqueous work-up, extracting the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-Chloro-5-hydroxybenzoic acid.
GPR81 Agonist Activity Assay (cAMP Measurement)
This protocol describes a cell-based assay to determine the agonist activity of 3-Chloro-5-hydroxybenzoic acid at the GPR81 receptor by measuring the inhibition of forskolin-stimulated cAMP production.[10][11]
Materials:
-
A cell line stably expressing human GPR81 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Forskolin
-
3-Chloro-5-hydroxybenzoic acid
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Multi-well assay plates (e.g., 96- or 384-well)
Procedure:
-
Cell Seeding: Seed the GPR81-expressing cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of 3-Chloro-5-hydroxybenzoic acid in assay buffer. Also, prepare a solution of forskolin at a concentration known to elicit a submaximal stimulation of cAMP production (e.g., EC₈₀).
-
Assay: a. Wash the cells with assay buffer. b. Add the serially diluted 3-Chloro-5-hydroxybenzoic acid to the wells and incubate for a short period. c. Add the forskolin solution to all wells except the negative control. d. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of 3-Chloro-5-hydroxybenzoic acid. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound that causes a 50% inhibition of the forskolin-stimulated cAMP response.
In Vivo Lipolysis Assay in a Mouse Model
This protocol outlines a method to assess the antilipolytic effects of 3-Chloro-5-hydroxybenzoic acid in vivo by measuring plasma free fatty acid (FFA) levels in mice.[6]
Materials:
-
Male C57BL/6J mice on a high-fat diet
-
3-Chloro-5-hydroxybenzoic acid
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Free fatty acid quantification kit
Procedure:
-
Acclimatization and Dosing: Acclimatize the mice and fast them overnight. Administer 3-Chloro-5-hydroxybenzoic acid orally at various doses (e.g., 30, 100, and 300 mg/kg) or the vehicle control.
-
Blood Collection: At specified time points post-dosing (e.g., 1, 2, 4 hours), collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
FFA Quantification: Measure the concentration of free fatty acids in the plasma samples using a commercial quantification kit.
-
Data Analysis: Compare the plasma FFA levels in the compound-treated groups to the vehicle-treated group at each time point. A significant reduction in FFA levels indicates an in vivo antilipolytic effect.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the quantification of 3-Chloro-5-hydroxybenzoic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (typically around 220-300 nm for benzoic acid derivatives).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of 3-Chloro-5-hydroxybenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Dissolve the sample containing 3-Chloro-5-hydroxybenzoic acid in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 3-Chloro-5-hydroxybenzoic acid in the samples by interpolating their peak areas from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. zen-bio.com [zen-bio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 9. connectsci.au [connectsci.au]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
